molecular formula C12H10N2O4S3 B15086913 Bis(phenylsulfonyl)sulfur diimide CAS No. 667-20-9

Bis(phenylsulfonyl)sulfur diimide

Cat. No.: B15086913
CAS No.: 667-20-9
M. Wt: 342.4 g/mol
InChI Key: WDFKHANKUMDDBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(phenylsulfonyl)sulfur diimide is a chemical compound with the empirical formula C12H10N2O4S3 and a molecular weight of 342.41 g/mol It is known for its unique structure, which includes two phenylsulfonyl groups attached to a sulfur diimide core

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(phenylsulfonyl)sulfur diimide can be synthesized through several methods. One common approach involves the reaction of sulfur dichloride with phenylsulfonamide in the presence of a base . Another method includes the use of metalation reactions, where metalated indoles react with bis(phenylsulfonyl) sulfide . These reactions typically require controlled conditions, such as low temperatures and inert atmospheres, to prevent unwanted side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: Bis(phenylsulfonyl)sulfur diimide undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of the sulfur diimide core, which can interact with different reagents under specific conditions.

Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols. The reaction conditions typically include controlled temperatures, solvents like dichloromethane or acetonitrile, and catalysts to enhance reaction rates.

Major Products Formed: The major products formed from reactions with this compound depend on the type of reaction. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or thiols . Substitution reactions often result in the formation of new sulfonamide derivatives.

Properties

CAS No.

667-20-9

Molecular Formula

C12H10N2O4S3

Molecular Weight

342.4 g/mol

IUPAC Name

N-(benzenesulfonylimino-λ4-sulfanylidene)benzenesulfonamide

InChI

InChI=1S/C12H10N2O4S3/c15-20(16,11-7-3-1-4-8-11)13-19-14-21(17,18)12-9-5-2-6-10-12/h1-10H

InChI Key

WDFKHANKUMDDBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N=S=NS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.